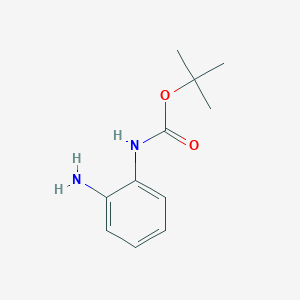

Tert-butyl (2-aminophenyl)carbamate

Descripción general

Descripción

Tert-butyl (2-aminophenyl)carbamate is an organic compound that has garnered interest in various fields of scientific research. It is a derivative of ortho-phenylenediamine, which is known for its versatility in synthetic chemistry. This compound is particularly notable for its role in the synthesis of benzimidazole heterocyclic compounds, which possess broad-spectrum disease activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butyl (2-aminophenyl)carbamate can be synthesized through the reaction of ortho-phenylenediamine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety .

Análisis De Reacciones Químicas

Amide Bond Formation

Tert-butyl (2-aminophenyl)carbamate undergoes condensation with carboxylic acids to form substituted benzamido derivatives. This reaction is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under mild conditions (room temperature, DMF solvent) .

Example Reaction:

Reaction with 4-iodophenylacetic acid yields tert-butyl 2-(4-iodophenylacetamido)phenylcarbamate , demonstrating the compound’s utility in constructing amide-linked bioactive molecules .

| Substituted Carboxylic Acid | Coupling Agent | Solvent | Yield |

|---|---|---|---|

| 4-Iodophenylacetic acid | EDCI/HOBt | DMF | High |

Enzymatic Kinetic Resolution

The compound’s secondary alcohol derivatives undergo enantioselective transesterification catalyzed by lipases . For example, (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate is resolved using lipase PS (Pseudomonas cepacia) in hexane or methyl tert-butyl ether (MTBE), achieving >99% enantiomeric excess (ee) for the (R)-enantiomer .

Key Reaction Data:

| Solvent | Time (h) | Conversion (%) | ee (%) (S)-3 | ee (%) (R)-4 | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|

| Hexane | 12 | 47 | 88 | >99 | >200 |

| MTBE | 24 | 49 | 94 | >99 | >200 |

Pd-Catalyzed Cross-Coupling Reactions

The Boc-protected amine serves as a substrate in palladium-catalyzed amidation with aryl bromides. Using Pd(2)dba(3)·CHCl(3) as a catalyst, the reaction proceeds at room temperature to form N-Boc-protected anilines , enabling efficient C–N bond formation .

General Conditions:

- Catalyst: Pd(2)dba(3)·CHCl(3)

- Base: Cs₂CO₃

- Solvent: 1,4-Dioxane

- Temperature: 17–22°C

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid (TFA)), regenerating the free amine. This step is critical for further functionalization in drug synthesis .

Typical Protocol:

Reduction Reactions

The carbamate group can be reduced to yield primary amines using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . For example, reduction of tert-butyl (2-nitrophenyl)carbamate with hydrazine hydrate produces the corresponding amine .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Tert-butyl (2-aminophenyl)carbamate can be synthesized through several methods, often involving the reaction of 2-aminophenol with tert-butyl chloroformate. The resulting compound can be characterized using techniques such as NMR, HPLC, and LC-MS to confirm its purity and structural integrity .

Biological Activities

2.1 Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, a series of new compounds derived from this carbamate were synthesized and tested for their efficacy against inflammation in vivo. The results indicated that several derivatives showed promising activities comparable to standard anti-inflammatory drugs like indomethacin .

| Compound | Percentage Inhibition (%) | Time (h) |

|---|---|---|

| 4a | 54.239 | 9 |

| 4i | 39.021 | 12 |

2.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress induced by agents like tert-butyl hydroperoxide. The assessment of cell viability using the MTT assay revealed that the compound significantly improved cell survival rates under oxidative stress conditions .

Mechanistic Studies

3.1 COX-2 Inhibition

In silico docking studies have provided insights into the binding modes of this compound derivatives with the COX-2 enzyme, which is a key target in anti-inflammatory therapy. These studies suggest that modifications to the carbamate structure can enhance binding affinity and specificity towards COX-2, potentially leading to more effective anti-inflammatory agents .

3.2 Histone Deacetylase Inhibition

Another area of research involves the integration of this compound into compounds designed to inhibit histone deacetylases (HDACs). Such compounds could have implications in cancer therapy by altering gene expression profiles associated with tumor growth and progression .

Case Studies

4.1 Synthesis of Substituted Derivatives

A notable case study involved the synthesis of a series of tert-butyl (substituted benzamido)phenylcarbamates through condensation reactions. These derivatives were screened for anti-inflammatory activity, revealing a spectrum of efficacy that supports further exploration into structure-activity relationships within this chemical class .

4.2 Neuroprotection in Cell Models

In another study focusing on neuroprotection, SH-SY5Y neuroblastoma cells were treated with varying concentrations of this compound derivatives. Results indicated a dose-dependent increase in cell viability following oxidative stress induction, highlighting the potential therapeutic applications in neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of tert-butyl (2-aminophenyl)carbamate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to form stable complexes with target proteins, inhibiting their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl (2-hydroxyphenyl)carbamate

- Tert-butyl (2-aminomethylphenyl)carbamate

- Tert-butyl (2-mercaptoethyl)carbamate

Uniqueness

Tert-butyl (2-aminophenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Unlike its analogs, it exhibits a higher degree of stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Actividad Biológica

Tert-butyl (2-aminophenyl)carbamate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimalarial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by its white solid form with a melting point ranging from 109°C to 111°C. The compound's structure includes a tert-butyl group attached to a carbamate moiety, which is further linked to a 2-aminophenyl group. The synthesis typically involves the reaction of 2-aminophenol with tert-butyl chloroformate under basic conditions, yielding high purity and yield (up to 93%) .

Anti-inflammatory Activity

One of the most significant biological activities of this compound is its anti-inflammatory properties. A study evaluated various derivatives of this compound using the carrageenan-induced rat paw edema model, which is a standard assay for assessing anti-inflammatory activity. The results indicated that certain derivatives exhibited promising anti-inflammatory effects, with inhibition percentages ranging from 39% to 54% compared to the standard drug indomethacin .

Table 1: Anti-inflammatory Activity of Derivatives

| Compound | Inhibition Percentage (%) | Standard Drug Comparison |

|---|---|---|

| 4a | 54.239 | Indomethacin |

| 4i | 49.021 | Indomethacin |

| 4j | 39.021 | Indomethacin |

These findings suggest that modifications to the structure of this compound can enhance its anti-inflammatory potential.

Antimalarial Activity

Recent studies have also explored the antimalarial properties of related compounds derived from this compound. For instance, derivatives were tested against Plasmodium falciparum, revealing that specific structural modifications significantly impacted their efficacy against different strains. Compounds demonstrated multi-stage activity, indicating their potential as antimalarial agents .

Table 2: Antimalarial Activity Summary

| Compound ID | Activity Against P. falciparum | Observations |

|---|---|---|

| Compound 1 | Sub-micromolar activity | Effective on late-stage trophozoites |

| Compound 2 | Moderate activity | Disturbance in mitochondrial function |

The study emphasized that the substitution pattern on the anilino structure plays a crucial role in determining both antiplasmodial activity and cytotoxicity .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound and its derivatives is essential for optimizing their biological activities. Research has shown that variations in substituents on the aromatic ring can lead to significant changes in both anti-inflammatory and antimalarial activities. For example, increasing the size or electron-donating capacity of substituents generally enhances bioactivity .

Case Studies

Several case studies have highlighted the practical applications of this compound derivatives:

- Anti-inflammatory Studies : A series of compounds derived from this compound were tested for their ability to inhibit COX-2 enzymes, which are crucial mediators in inflammatory processes. The best-performing compounds showed significant binding affinities, suggesting a mechanism of action through COX inhibition .

- Antimalarial Research : In vitro studies involving P. falciparum demonstrated that specific derivatives not only inhibited parasite growth but also affected metabolic pathways within the parasite, indicating multiple targets for therapeutic intervention .

Propiedades

IUPAC Name |

tert-butyl N-(2-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZFBLNQOSFGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350275 | |

| Record name | Tert-butyl (2-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146651-75-4 | |

| Record name | Tert-butyl (2-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-1,2-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.